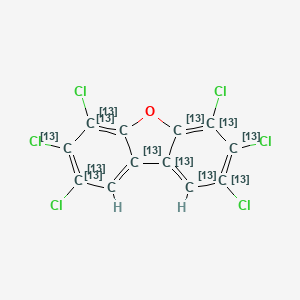
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12
Vue d'ensemble
Description
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 2,3,4,6,7,8-Hexachlorodibenzofuran, a polychlorinated dibenzofuran (PCDF) known for its environmental persistence and toxicity . The compound is labeled with carbon-13 isotopes, making it useful in tracing and studying metabolic pathways and environmental contamination.
Méthodes De Préparation
The synthesis of 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 typically involves the chlorination of dibenzofuran followed by isotopic labeling. The reaction conditions often include the use of chlorine gas and a suitable solvent under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes and subsequent purification steps to obtain the desired isotopic purity .
Analyse Des Réactions Chimiques
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dechlorinated compounds.
Applications De Recherche Scientifique
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 is widely used in scientific research, including:
Environmental Analysis: It serves as a standard for detecting and quantifying PCDFs in environmental samples such as soil, water, and air.
Toxicological Studies: Researchers use it to study the toxic effects of PCDFs on biological systems, including their bioaccumulation and degradation pathways.
Metabolic Research: The carbon-13 labeling allows for tracing metabolic pathways in vivo, providing insights into the compound’s behavior in biological systems.
Analytical Chemistry: It is used as a reference material for calibrating analytical instruments and validating analytical methods.
Mécanisme D'action
The mechanism of action of 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 involves its interaction with the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify the compound . This pathway is crucial for understanding the toxicological effects and environmental persistence of PCDFs.
Comparaison Avec Des Composés Similaires
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 can be compared with other similar compounds such as:
1,2,3,4,7,8-Hexachlorodibenzofuran: Another PCDF with similar toxicological properties but different chlorination patterns.
2,3,4,7,8,9-Hexachlorodibenzofuran: Differing in the positions of chlorine atoms, affecting its chemical reactivity and environmental behavior.
1,2,3,6,7,8-Hexachlorodibenzofuran: Similar in structure but with variations in chlorination that influence its biological activity and toxicity.
The uniqueness of this compound lies in its isotopic labeling, which enhances its utility in tracing studies and environmental monitoring.
Propriétés
IUPAC Name |
2,3,4,6,7,8-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHLACQOVXINQ-WCGVKTIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O[13C]2=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028034 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116843-05-1 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116843-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


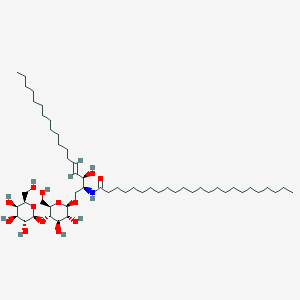

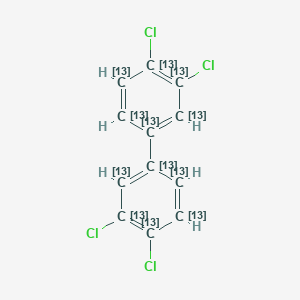

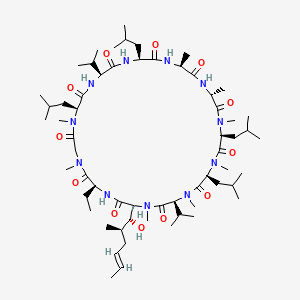
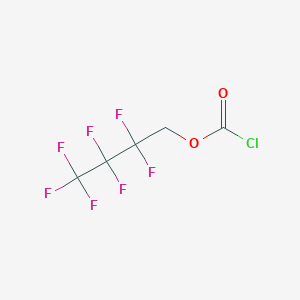
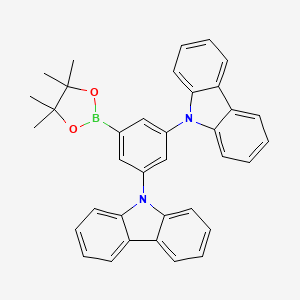
![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)
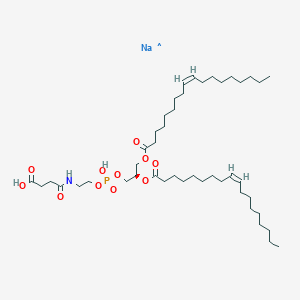
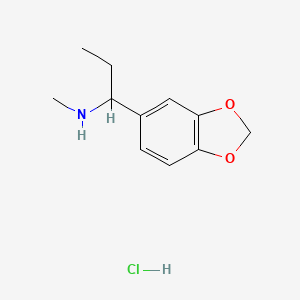
![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)

![Dicamba-[13C6]](/img/structure/B6594488.png)
